Bromolasalocid

Description

Properties

CAS No. |

38784-08-6 |

|---|---|

Molecular Formula |

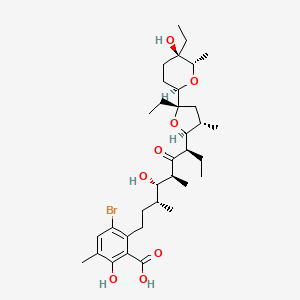

C34H53BrO8 |

Molecular Weight |

669.7 g/mol |

IUPAC Name |

3-bromo-2-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-hydroxy-5-methylbenzoic acid |

InChI |

InChI=1S/C34H53BrO8/c1-9-23(31-20(6)17-34(11-3,43-31)26-14-15-33(41,10-2)22(8)42-26)30(38)21(7)28(36)18(4)12-13-24-25(35)16-19(5)29(37)27(24)32(39)40/h16,18,20-23,26,28,31,36-37,41H,9-15,17H2,1-8H3,(H,39,40)/t18-,20+,21+,22+,23+,26-,28+,31+,33-,34+/m1/s1 |

InChI Key |

RSSZDVNBQCABNN-DQBJLQAUSA-N |

SMILES |

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C=C(C(=C3C(=O)O)O)C)Br)O |

Isomeric SMILES |

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C=C(C(=C3C(=O)O)O)C)Br)O |

Canonical SMILES |

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C=C(C(=C3C(=O)O)O)C)Br)O |

Synonyms |

Br-X 537A bromolasalocid bromolasalocid monosodium BrX 537A Ro 20-0006 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Bromolasalocid has shown promise in various pharmacological contexts:

- Antimicrobial Activity : As an ionophore, this compound exhibits antimicrobial properties by disrupting ion gradients across bacterial membranes. This mechanism enhances the efficacy of traditional antibiotics against resistant strains .

- Cytoprotection : Research indicates that this compound can protect cells from cytotoxic effects induced by various toxins. In studies involving HeLa and human umbilical vein endothelial cells, this compound treatment resulted in significant reductions in cell rounding and viability loss caused by toxins such as Stx1 and exotoxin A .

- Modulation of Cellular Processes : this compound affects vesicular acidification and protein biosynthesis. For instance, it has been observed to alter the morphology of the Golgi apparatus in treated cells, indicating its potential role in cellular trafficking and processing .

Toxicological Studies

The compound's role in toxicology is critical for understanding its safety profile:

- Toxin Inhibition : this compound has been studied for its ability to inhibit the effects of various bacterial toxins. In vitro experiments demonstrated that it could significantly reduce the cytotoxicity of Clostridium difficile toxin B on cultured cells .

- Safety Evaluation : Toxicological assessments have been conducted to evaluate the safety margins of this compound when used in therapeutic contexts. These studies typically involve determining the effective concentration (EC50) required to achieve protective effects without inducing significant cytotoxicity .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanistic Insights

Understanding the mechanism by which this compound operates is crucial for its application:

- Ionophore Mechanism : this compound facilitates the transport of cations across lipid membranes, which can disrupt cellular homeostasis in pathogens while protecting host cells from similar disruptions when used appropriately .

- Cellular Effects : The compound's ability to induce morphological changes in cellular organelles like the Golgi apparatus highlights its potential to influence intracellular trafficking pathways, which can be leveraged for drug delivery or therapeutic interventions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Bromolasalocid belongs to the ionophore class, which distinguishes it from mainstream antihypertensives. Below is a comparative analysis with structurally related ionophores and functionally similar agents:

Table 1: Pharmacological Comparison of this compound and Selected Antihypertensives

Key Findings:

Sustained Efficacy : this compound’s effects persist beyond drug clearance, contrasting with verapamil’s short-lived action requiring continuous dosing .

Target Specificity: this compound avoids hypotensive episodes in normotensive models, a limitation observed with non-selective agents like verapamil .

Preparation Methods

Role of Substituent Effects

The salicylic acid group in lasalocid directs bromination to the 5-position due to its electron-donating hydroxyl (-OH) and electron-withdrawing carboxyl (-COOH) groups. These substituents activate the ring for electrophilic attack while orienting the bromine to the para position relative to the -OH group.

Solvent and Temperature Effects

-

Polar Solvents : TFA enhances electrophile stability and reaction efficiency.

-

Low Temperatures : Minimize side reactions (e.g., dibromination) and improve regioselectivity.

Purification and Characterization

Chromatographic Purification

Crude bromolasalocid is purified via silica gel column chromatography using gradients of petroleum ether and ethyl acetate (120:1 → 50:1).

Spectroscopic Characterization

Table 2: Key Spectral Data for this compound

| Technique | Key Signals | Interpretation |

|---|---|---|

| H-NMR | δ 7.62 (s, 1H, Ar-Br) | Aromatic proton adjacent to bromine |

| C-NMR | δ 168.9 (COOH), 122.5 (C-Br) | Carboxyl and brominated carbons |

| HRMS | 669.7 ([M+H]) | Molecular weight confirmation |

Comparative Analysis of Synthetic Routes

Advantages of NBS over Br2Br_2Br2

Q & A

Basic Research Questions

Q. How should experimental designs for synthesizing Bromolasalocid ensure reproducibility and purity validation?

- Methodological Answer :

- Reaction Optimization : Use controlled conditions (temperature, solvent, catalyst) with detailed documentation of reaction kinetics. Validate intermediates via NMR (¹H/¹³C) and mass spectrometry .

- Purification : Employ column chromatography or recrystallization, followed by HPLC (≥95% purity threshold) with retention time matching reference standards .

- Data Table Example :

| Parameter | Condition | Validation Method |

|---|---|---|

| Reaction Temperature | 60°C ± 2°C | Thermocouple logging |

| Purity Threshold | ≥95% | HPLC (C18 column, 1 mL/min) |

| Yield | 65-70% | Gravimetric analysis |

Q. What analytical techniques are recommended for assessing this compound’s structural integrity and stability under varying storage conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to identify degradation products and FT-IR for functional group analysis .

- Statistical Reporting : Include mean ± SD for triplicate measurements and ANOVA for batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across in vitro vs. in vivo models?

- Methodological Answer :

- Systematic Review : Meta-analyze datasets using PRISMA guidelines, categorizing studies by model type (e.g., rodent vs. cell line) and dosing regimens. Highlight confounders like bioavailability differences .

- Experimental Replication : Design cross-validation studies with standardized protocols (e.g., fixed IC50 measurement methods) and report inter-lab variability .

Q. What strategies are effective for elucidating this compound’s mechanism of action when initial proteomic data conflicts with phenotypic assays?

- Methodological Answer :

- Multi-Omics Integration : Combine RNA-seq, phosphoproteomics, and metabolomics to identify convergent pathways. Use STRING database for protein interaction networks .

- Dose-Response Validation : Perform time-course assays to distinguish primary targets from secondary effects. Include negative controls (e.g., CRISPR knockouts) .

Q. How should researchers address discrepancies in toxicity profiles of this compound between acute and chronic exposure studies?

- Methodological Answer :

- Toxicokinetic Modeling : Calculate AUC (Area Under Curve) and Cmax for different dosing schedules. Use Hill slope analysis to compare dose-response relationships .

- Histopathological Correlation : Pair biochemical markers (e.g., ALT/AST for liver toxicity) with tissue histology slides, blinded to treatment groups .

Methodological Best Practices

- Data Presentation : Follow journal-specific guidelines for tables (Roman numerals, footnotes) and figures (color-free accessibility) .

- Ethical Reporting : Disclose conflicts of interest and validate all datasets against public repositories (e.g., ChEMBL, PubChem) .

- Literature Synthesis : Use annotated bibliographies to evaluate source credibility, avoiding non-peer-reviewed platforms like Wikipedia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.